Indy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

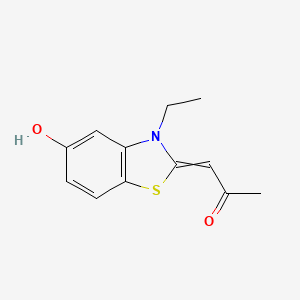

IUPAC Name |

1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZJMUFYOAHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of the Indy gene?

An In-depth Technical Guide to the Function of the Indy Gene

Introduction

The I'm Not Dead Yet (this compound) gene, first identified in Drosophila melanogaster, is a key regulator of metabolism and longevity.[1][2][3] Its discovery revealed that mutations leading to reduced this compound expression could significantly extend the lifespan of fruit flies, sparking considerable interest in its function and therapeutic potential.[3][4] The mammalian homolog of the this compound gene is SLC13A5, which encodes a sodium-coupled citrate transporter (NaCT).[1][5][6] This guide provides a comprehensive overview of the this compound gene's function, the molecular mechanisms it governs, and its implications for drug development, with a focus on the experimental evidence that has shaped our understanding.

Molecular Function: A Tale of Two Transporters

At its core, the this compound protein is a plasma membrane transporter for intermediates of the Krebs cycle.[2][7][8] It is predominantly expressed in tissues with high metabolic activity, such as the midgut, fat body (analogous to adipose tissue), and oenocytes (analogous to the liver) in flies, and the liver in mammals.[1][2][9]

While both the Drosophila this compound and its mammalian counterpart, SLC13A5, transport citrate, their mechanisms differ significantly:

-

Drosophila this compound: Functions as a Na+-independent anion exchanger. It facilitates the electroneutral exchange of dicarboxylates and tricarboxylates, such as citrate, across the cell membrane.[5][7][10]

-

Mammalian SLC13A5 (mthis compound): Operates as a Na+-dependent cotransporter.[5][10] This process is electrogenic and driven by the sodium gradient, allowing for the active transport of citrate into the cell.[5]

This fundamental difference in transport mechanism has important implications for the physiological roles of this compound in different organisms.

The Role of this compound in Metabolism: A Caloric Restriction Mimetic

A reduction in this compound gene expression has been shown to induce a state that mimics caloric restriction (CR), a well-established intervention for extending lifespan in numerous species.[1][2][4][11][12] This CR-like state is characterized by a range of metabolic shifts:

-

Altered Lipid and Glucose Metabolism: Reduced this compound function leads to lower lipid levels and increased insulin sensitivity.[1][7] In mammals, knockout of the mthis compound gene protects against age- and diet-induced adiposity and insulin resistance.[9][13]

-

Increased Mitochondrial Biogenesis: Flies with reduced this compound expression exhibit an increase in mitochondrial biogenesis, a hallmark of CR.[2][9][14] This is mediated by the upregulation of dPGC-1, the fly homolog of PGC-1α, a master regulator of mitochondrial biogenesis.[2][9]

-

Enhanced Energy Expenditure: Deletion of mthis compound in mice leads to increased energy expenditure, contributing to their lean phenotype.[9][13]

By modulating the intracellular levels of citrate, a key metabolic node, this compound influences fatty acid synthesis, gluconeogenesis, and energy production in the mitochondria.[1][7]

Signaling Pathways Modulated by this compound Function

The metabolic effects of reduced this compound expression are mediated through several key signaling pathways. In mammals, the deletion of mthis compound leads to a decrease in the hepatocellular ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[9][13] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC-2), leading to increased fatty acid oxidation.[9][13] Furthermore, AMPK activation induces the expression of PGC-1α, promoting mitochondrial biogenesis.[9][13]

dot

Caption: Signaling cascade initiated by reduced mthis compound function.

Quantitative Data Summary

The effects of reduced this compound gene expression on lifespan and metabolism have been quantified in several studies. The following tables summarize key findings.

Table 1: Lifespan Extension in Drosophila melanogaster

| Genotype | Mean Lifespan Extension (%) | Maximal Lifespan Extension (%) | Reference |

| Indy206/+ | 80-100 | ~50 | [1] |

| Indy302/+ | 80-100 | ~50 | [1] |

| Indy206/Indy206 | ~20 | Not specified | [2] |

Table 2: Metabolic Parameters in mthis compound Knockout Mice

| Parameter | Genotype | Condition | Observation | Reference |

| Body Weight | mthis compound-/- | High-fat diet | Protected from weight gain | [9][13] |

| Insulin Sensitivity | mthis compound-/- | High-fat diet | Increased insulin sensitivity | [9][13] |

| Hepatic Citrate Uptake | mthis compound-/- | In vivo infusion | 20% reduction | [9] |

| mthis compound mRNA Expression | Wild-type | 36-hour starvation | 48% reduction | [9] |

Experimental Protocols

Drosophila Lifespan Assay

-

Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For lifespan experiments, flies are collected within 24 hours of eclosion and separated by sex.

-

Experimental Setup: Cohorts of approximately 200 flies per genotype and sex are housed in vials containing standard or experimental food, with 20-25 flies per vial.

-

Data Collection: Flies are transferred to fresh food vials every 2-3 days, and deaths are scored at each transfer. Lifespan curves are generated, and statistical significance is determined using survival analysis methods such as the log-rank test.

In Vivo Citrate Uptake in Mice

-

Animal Models: mthis compound+/+ and mthis compound-/- mice are used.

-

Procedure: A [14C]-citrate infusion study is performed in vivo. Following the infusion, tissues such as the liver, skeletal muscle, and kidney are harvested.

-

Analysis: The amount of [14C]-citrate uptake in each tissue is quantified using scintillation counting and normalized to tissue weight. This allows for the comparison of citrate uptake between genotypes.

dot

Caption: Workflow for key this compound-related experiments.

Implications for Drug Development

The role of this compound as a metabolic regulator makes it an attractive target for therapeutic intervention in age-related and metabolic diseases, such as type 2 diabetes and obesity.[2][13] The development of small molecule inhibitors of the mammalian SLC13A5 transporter could potentially replicate the beneficial metabolic effects observed in mthis compound knockout mice. However, it is crucial to consider the potential adverse effects, as loss-of-function mutations in human SLC13A5 are associated with severe neurological conditions, including early infantile epileptic encephalopathy.[1][6][10] This suggests that complete inhibition of SLC13A5 may be detrimental, and a partial or tissue-specific inhibition might be a more viable therapeutic strategy.

Conclusion

The this compound gene functions as a highly conserved metabolic regulator, primarily by transporting citrate across the plasma membrane.[1] Reduction of its activity induces a caloric restriction-like state, leading to extended lifespan in lower organisms and protection against metabolic disease in mammals.[1][2][9] The signaling pathways influenced by this compound, particularly the AMPK/PGC-1α axis, are central to its metabolic effects. While the therapeutic potential of targeting this compound is significant, the severe consequences of its complete loss of function in humans highlight the need for a nuanced approach in drug development. Further research into the tissue-specific roles of this compound and the development of partial inhibitors will be critical for harnessing its therapeutic potential.

References

- 1. Frontiers | this compound—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans [frontiersin.org]

- 2. Frontiers | The role of this compound in metabolism, health and longevity [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Drosophila this compound and Mammalian this compound: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC13A5 - Wikipedia [en.wikipedia.org]

- 7. The Role of Citrate Transporter this compound in Metabolism and Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deletion of the Mammalian this compound Homologue Mimics Aspects of Dietary Restriction and Protects Against Adiposity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Looks Like a Calorie Restriction Mechanism – Fight Aging! [fightaging.org]

- 12. Long-lived this compound and calorie restriction interact to extend life span - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deletion of the mammalian this compound homolog mimics aspects of dietary restriction and protects against adiposity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sdbonline.org [sdbonline.org]

The Indy Gene: A Central Regulator of Metabolism and Longevity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolic homeostasis and longevity. Reduction in this compound gene expression mimics the effects of caloric restriction, leading to extended lifespan and improved metabolic health in various model organisms. This technical guide provides a comprehensive overview of the this compound gene, its mammalian homolog SLC13A5, and their roles in metabolic regulation. It details the molecular mechanisms, key experimental findings, and relevant protocols for researchers in the fields of aging, metabolism, and drug discovery. The guide also presents quantitative data in structured tables and visualizes complex signaling pathways and experimental workflows using the DOT language for Graphviz, offering a valuable resource for professionals seeking to understand and target this intriguing gene.

Introduction to the this compound Gene

The this compound gene was first discovered in the fruit fly, Drosophila melanogaster, where mutations leading to reduced expression of the gene were found to significantly extend the organism's lifespan without compromising its health.[1][2] The gene encodes a transmembrane protein that functions as a transporter of citrate and other dicarboxylates, key intermediates in the Krebs cycle.[3][4] By modulating the intracellular concentration of these metabolites, the this compound protein plays a pivotal role in cellular energy balance.

The mammalian homolog of the Drosophila this compound gene is SLC13A5, which encodes the sodium-coupled citrate transporter (NaCT).[5][6] This protein is highly expressed in the liver, with lower levels of expression in the brain and testes.[4] Similar to its fruit fly counterpart, mthis compound (mammalian this compound) is involved in regulating whole-body energy metabolism.

The Role of this compound in Metabolic Regulation

Reduced expression of the this compound gene and its homologs has been shown to induce a metabolic state akin to caloric restriction, a well-established intervention for extending lifespan and improving metabolic health.[6][7] This phenotype is characterized by a range of metabolic alterations, including:

-

Improved Insulin Sensitivity: Organisms with reduced this compound function exhibit enhanced sensitivity to insulin, a key hormone in glucose metabolism.[6]

-

Altered Lipid Metabolism: Reduced this compound expression leads to lower levels of circulating triglycerides and decreased fat storage.[1][8]

-

Increased Mitochondrial Biogenesis: The formation of new mitochondria is upregulated in response to reduced this compound activity, suggesting an enhancement of cellular energy-producing capacity.[6]

These metabolic changes collectively contribute to the extended lifespan and improved healthspan observed in organisms with reduced this compound function.

Molecular Mechanisms and Signaling Pathways

The metabolic effects of the this compound gene are primarily mediated through its role as a citrate transporter. By controlling the influx of citrate from the extracellular space into the cytoplasm, this compound influences several key metabolic pathways.

This compound-AMPK Signaling Pathway

A central mechanism through which this compound exerts its effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Reduced this compound function leads to lower intracellular citrate levels, which in turn decreases the cellular energy state (a lower ATP:AMP ratio). This activates AMPK, triggering a cascade of downstream events aimed at restoring energy balance.

Caption: this compound-AMPK signaling cascade.

Interaction with Insulin/IGF-1 Signaling

Reduced this compound expression has also been shown to interact with the insulin/IGF-1 signaling (IIS) pathway, a conserved pathway that plays a crucial role in growth, metabolism, and aging.[6] Flies with reduced this compound function exhibit lower levels of circulating insulin-like peptides, which contributes to the observed extension in lifespan.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from key studies on the effects of manipulating the this compound gene.

Table 1: Lifespan Extension in Drosophila melanogaster with this compound Mutations

| This compound Allele/Condition | Genotype | Sex | Median Lifespan Extension (%) | Reference |

| Indy206 | Heterozygous | Male | 98.8 | [5] |

| Indy206 | Heterozygous | Female | 29.4 - 34 | [2][5] |

| Indy302 | Heterozygous | Male | 21 | [9] |

| Indy206 (High Calorie Diet) | Heterozygous | Male | 29 | [7] |

| Indy206 (Low Calorie Diet) | Heterozygous | Male | 4 | [7] |

| This compound Homozygous | Homozygous | Male/Female | 10 - 20 | [2] |

Table 2: Metabolic Parameters in this compound/SLC13A5 Knockout Mice

| Parameter | Genotype | Diet | Change | Reference |

| Body Weight | Slc13a5-/- | High Fat | Reduced | [10] |

| Fat Mass | Slc13a5-/- | High Fat | Reduced by ~50% | [4] |

| Hepatic Triglyceride Content | Slc13a5-/- | High Fat | Reduced | [4] |

| Plasma Insulin | Slc13a5-/- | High Fat | Decreased | [4] |

| Glucose Tolerance | Slc13a5-/- | High Fat | Improved | [11] |

| Hepatic Insulin Sensitivity | Slc13a5 siRNA | Western | Improved | [12] |

| Plasma IL-6 | Slc13a5 siRNA | Western | Decreased by >35% | [11] |

Table 3: Mitochondrial Biogenesis Markers

| Marker | Organism/Model | Condition | Change | Reference |

| PGC-1α mRNA | Drosophila | Reduced this compound | Increased | [6] |

| Mitochondrial DNA Copy Number | Rat | Caloric Restriction | No Change | |

| Citrate Synthase Activity | Rat | Caloric Restriction | No Change | |

| AMPK Phosphorylation | Mouse (mthis compound-/-) | High Fat | Increased | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Drosophila Lifespan Assay

Objective: To determine the effect of a genetic or environmental manipulation on the lifespan of Drosophila melanogaster.

Protocol:

-

Fly Husbandry: Maintain flies on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and 12:12 hour light:dark cycle.

-

Cohort Collection: Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.

-

Experimental Groups: Establish experimental and control groups with a defined number of flies per vial (e.g., 20-25 flies).

-

Survival Scoring: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer. Continue until all flies have died.

-

Data Analysis: Construct survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different groups.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess whole-body insulin sensitivity in mice.

Protocol:

-

Fasting: Fast mice for a defined period (e.g., 4-6 hours) to establish a baseline blood glucose level.

-

Baseline Glucose Measurement: Obtain a blood sample from the tail vein and measure blood glucose using a glucometer.

-

Insulin Injection: Administer a bolus of human insulin intraperitoneally (e.g., 0.75 U/kg body weight).

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection and measure blood glucose levels.

-

Data Analysis: Plot blood glucose concentration over time. The rate of glucose clearance is indicative of insulin sensitivity.

Measurement of Triglyceride Levels

Objective: To quantify triglyceride levels in plasma or tissue samples.

Protocol:

-

Sample Preparation:

-

Plasma: Collect blood into EDTA-containing tubes and centrifuge to separate plasma.

-

Tissue: Homogenize tissue samples in a suitable buffer.

-

-

Lipid Extraction (for tissue): Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol).

-

Triglyceride Quantification: Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a detection reaction.

-

Data Analysis: Calculate triglyceride concentrations based on a standard curve generated with known concentrations of a triglyceride standard.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.

Protocol:

-

DNA Extraction: Isolate total DNA from cells or tissues.

-

Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one targeting a mitochondrial gene (e.g., ND1) and another targeting a single-copy nuclear gene (e.g., BECN1).

-

Data Analysis: Calculate the difference in cycle threshold (ΔCt) values between the nuclear and mitochondrial genes (ΔCt = Ctnuclear - Ctmitochondrial). The relative mtDNA copy number can be calculated as 2 x 2ΔCt.[1][13][14]

Experimental and Logical Workflows

Visualizing the workflow of an experiment can aid in its design and execution. The following diagram illustrates a typical workflow for investigating the role of the this compound gene.

Caption: A typical experimental workflow.

Conclusion and Future Directions

The this compound gene and its mammalian homolog SLC13A5 are compelling targets for interventions aimed at improving metabolic health and potentially extending lifespan. The wealth of data from model organisms strongly supports a conserved role for this compound in metabolic regulation. Future research should focus on elucidating the tissue-specific roles of this compound, further dissecting the downstream signaling pathways, and developing specific pharmacological inhibitors of the this compound/NaCT protein. Such efforts hold the promise of translating the fascinating biology of the this compound gene into novel therapeutic strategies for age-related metabolic diseases.

References

- 1. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 2. The this compound gene and its possible relation to dietary restriction in Drosophila melanogaster [genomics.senescence.info]

- 3. This compound—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Citrate Transporter this compound in Metabolism and Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Mutations and Drosophila Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of this compound in metabolism, health and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Open Access) Long-lived this compound and calorie restriction interact to extend life span. (2009) | Pei-Yu Wang | 112 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. No Influence of this compound on Lifespan in Drosophila after Correction for Genetic and Cytoplasmic Background Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Drosophila Estrogen-Related Receptor promotes triglyceride storage within the larval fat body - PMC [pmc.ncbi.nlm.nih.gov]

- 11. View of Validation of a mouse model with Apoe gene knockout | Research Results in Pharmacology [rrpharmacology.ru]

- 12. bioconductor.org [bioconductor.org]

- 13. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The "I'm not dead yet" (INDY) Gene in Drosophila: A Technical Guide to a Key Regulator of Metabolism and Longevity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the "I'm not dead yet" (Indy) gene in the fruit fly, Drosophila melanogaster, has provided a pivotal entry point into understanding the genetic underpinnings of metabolism and longevity. Mutations in this single gene have been shown to extend lifespan, in some cases dramatically, by mimicking a state of caloric restriction without a reduction in food intake. This technical guide synthesizes the core findings related to the this compound gene, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. It is intended to serve as a comprehensive resource for researchers in the fields of aging, metabolic disorders, and drug development, offering insights into the molecular mechanisms governed by this compound and its potential as a therapeutic target.

Introduction

The this compound gene, humorously named after a line from "Monty Python and the Holy Grail," encodes a transmembrane protein that functions as a transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Its expression is predominantly observed in tissues critical for metabolism, including the midgut, fat body (the fly equivalent of the liver and adipose tissue), and oenocytes.[3] Reduction in this compound gene activity has been demonstrated to extend the lifespan of Drosophila and the nematode Caenorhabditis elegans.[3] This longevity phenotype is associated with a suite of metabolic alterations that mirror those seen under caloric restriction, such as decreased insulin/IGF-like signaling, altered lipid metabolism, and increased mitochondrial biogenesis.[4] However, the initial findings of dramatic lifespan extension have been a subject of some controversy, with subsequent studies highlighting the critical importance of genetic background and the presence of the endosymbiotic bacterium Wolbachia.

This whitepaper provides a detailed examination of the molecular biology of this compound, its physiological roles, and the experimental approaches used to elucidate its function.

Quantitative Data Summary

The effects of reduced this compound expression on lifespan and related physiological parameters have been quantified in numerous studies. The following tables summarize key findings from the literature.

Table 1: Lifespan Extension in Drosophila with Reduced this compound Expression

| This compound Allele/Genotype | Genetic Background | Sex | Mean Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |

| Indy206/+ | Canton-S | Male | ~100 | - | [5] |

| Indy206/+ | Canton-S | Female | ~100 | - | [5] |

| Indy302/+ | Canton-S | Male | ~85 | - | [5] |

| Indy302/+ | Canton-S | Female | ~85 | - | [5] |

| Indy206 (homozygous) | - | - | 10-20 | - | - |

| p-element insertion (heterozygous) | - | Male | 29 | - | - |

| p-element insertion (heterozygous) | - | Female | 34 | - | - |

Table 2: Molecular and Physiological Effects of Reduced this compound Expression

| Parameter | This compound Mutant Allele | Change | Magnitude of Change | Reference |

| This compound mRNA Levels | Indy206 (homozygous) | Decrease | ~95% | [6] |

| This compound mRNA Levels | Indy302 (homozygous) | Decrease | ~40% | [6] |

| Mitochondrial Complex I Activity (at day 20) | Indy206/+ | Decrease | Significant (p < 0.01) | [1] |

| Mitochondrial Complex III Activity (at day 20) | Indy206/+ | Decrease | Significant (p < 0.01) | [1] |

| Hydrogen Peroxide (H2O2) Production | Indy206/+ | Decrease | Significant (p < 0.05) | [1] |

| dilp2, dilp3, dilp5 mRNA levels (on high-calorie diet) | This compound mutants | Decrease | Levels similar to control flies on a CR diet | [3][7] |

| dPGC-1 mRNA levels (in midgut) | This compound mutants | Increase | Significantly higher throughout lifespan | [3] |

| dFOXO Localization | This compound mutants | Increased Nuclear Localization | Predominantly nuclear | [1] |

Signaling and Metabolic Pathways

Reduced this compound function initiates a cascade of metabolic and signaling events that culminate in extended longevity. These pathways are intricately linked, creating a physiological state that mimics caloric restriction.

Metabolic Reprogramming

The primary role of the this compound protein is to transport citrate and other dicarboxylate intermediates of the Krebs cycle across the plasma membrane.[2] A reduction in this compound function is therefore hypothesized to lower the intracellular concentration of these metabolites, signaling a state of nutrient scarcity. This leads to a metabolic shift characterized by reduced lipogenesis and increased fat utilization, as cytosolic citrate is a key precursor for fatty acid synthesis.

Caption: Reduced this compound function lowers intracellular citrate, impacting fat metabolism and mitochondrial activity.

Insulin/IGF-like Signaling (IIS) Pathway

A key consequence of reduced this compound expression is the downregulation of the insulin/IGF-like signaling (IIS) pathway. This compound mutant flies exhibit reduced expression of Drosophila insulin-like peptides (dilps) 2, 3, and 5.[3][7] This decrease in insulin signaling leads to the activation of the forkhead box O (FOXO) transcription factor, dFOXO, which translocates to the nucleus and activates a transcriptional program associated with stress resistance and longevity.

Caption: Reduced this compound function dampens insulin signaling, leading to dFOXO activation and longevity.

Interaction with dPGC-1

The peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family of transcriptional coactivators are master regulators of mitochondrial biogenesis. In Drosophila, the PGC-1 homolog, dPGC-1 (also known as spargel), is upregulated in the midgut of this compound mutant flies.[3] This increase in dPGC-1 is thought to contribute to the observed increase in mitochondrial biogenesis and the maintenance of intestinal stem cell homeostasis, both of which are critical for healthy aging.

Caption: Reduced this compound function upregulates dPGC-1, promoting mitochondrial biogenesis and gut health.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound gene in Drosophila.

Generation of this compound Mutant Flies via P-element Mutagenesis

Many of the foundational studies on this compound utilized mutant alleles generated through P-element transposon mutagenesis. This technique involves the mobilization of a P-element, a transposable DNA sequence, which can insert into or near a gene, thereby disrupting its function.

Principle: P-element mutagenesis relies on the activity of a transposase enzyme that recognizes specific sequences within the P-element and catalyzes its excision and re-insertion elsewhere in the genome. By controlling the expression of the transposase, researchers can induce random insertions of a P-element carrying a selectable marker (e.g., the white gene for eye color).

General Procedure:

-

Crosses: A strain of flies carrying a stable, non-autonomous P-element (lacking the transposase gene but containing the necessary recognition sites) is crossed with a strain that provides a source of transposase (often under the control of a specific promoter).

-

Mobilization: In the F1 generation, the transposase mobilizes the P-element, leading to its random insertion into the genome of the germline cells.

-

Screening: The F1 flies are then crossed to a strain lacking both the P-element and the transposase source. The resulting F2 progeny are screened for new mutations, often identified by a visible phenotype or through molecular methods like PCR to detect the presence of the P-element in a specific gene.

-

Stock Establishment: Flies carrying a P-element insertion in the this compound gene are isolated and established as a stable mutant stock. The precise location of the P-element insertion is typically determined by inverse PCR and DNA sequencing.

Drosophila Lifespan Analysis

Measuring the lifespan of Drosophila is a critical assay for studying the effects of genetic manipulations on aging.

Procedure:

-

Fly Collection and Synchronization: Newly eclosed adult flies of the desired genotype are collected within a 24-hour window to ensure an age-synchronized cohort.

-

Mating: Flies are allowed to mate for 24-48 hours.

-

Sexing and Housing: Male and female flies are separated under light CO2 anesthesia and housed in vials containing standard fly food at a controlled density (e.g., 20-25 flies per vial).

-

Maintenance: Flies are transferred to fresh food vials every 2-3 days to prevent mortality due to poor food quality or microbial growth.

-

Mortality Scoring: The number of dead flies in each vial is recorded daily or every other day until all flies have died.

-

Data Analysis: Survivorship curves are generated, and statistical analyses (e.g., log-rank test) are performed to compare the lifespans of different genotypes.

Citrate Transport Assay in Xenopus Oocytes

To directly measure the transport activity of the this compound protein, the this compound gene is expressed in Xenopus laevis oocytes, which provide a robust system for studying membrane transport proteins.

Procedure:

-

cRNA Synthesis: The coding sequence of the Drosophila this compound gene is cloned into an expression vector, and capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Injection: Stage V-VI Xenopus oocytes are surgically removed and injected with the this compound cRNA. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for protein expression.

-

Uptake Assay:

-

Oocytes are pre-incubated in a sodium-free buffer.

-

The uptake of radiolabeled substrate (e.g., [14C]citrate or [14C]succinate) is initiated by transferring the oocytes to a buffer containing the labeled substrate.

-

After a defined incubation period, the uptake is stopped by washing the oocytes in ice-cold buffer.

-

Individual oocytes are lysed, and the amount of radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The rate of substrate uptake is calculated and compared between this compound-expressing and control oocytes to determine the specific transport activity of the this compound protein. The affinity of the transporter for different substrates can be determined by performing uptake assays with varying substrate concentrations.

Conclusion and Future Directions

The study of the I'm not dead yet gene in Drosophila has provided profound insights into the intricate relationship between metabolism, insulin signaling, and longevity. The molecular mechanisms downstream of reduced this compound function, particularly the activation of dFOXO and dPGC-1, represent key nodes in the regulation of aging. The conservation of the this compound homolog (SLC13A5) in mammals, including humans, underscores the potential relevance of these findings to human health and disease.

Future research in this area will likely focus on several key areas:

-

Elucidating the precise molecular link between reduced intracellular citrate and the downregulation of insulin-like peptide secretion.

-

Identifying the full complement of dFOXO and dPGC-1 target genes that are regulated by this compound and contribute to lifespan extension.

-

Investigating the therapeutic potential of targeting the mammalian this compound homolog (mthis compound/SLC13A5) for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for promoting healthy aging.

-

Further exploring the interplay between genetic background, the microbiome (including Wolbachia), and the effects of this compound mutations to fully understand the context-dependent nature of its impact on longevity.

The continued investigation of the this compound gene and its associated pathways promises to yield further valuable knowledge in the ongoing quest to understand and modulate the aging process.

References

- 1. pnas.org [pnas.org]

- 2. Drosophila this compound and Mammalian this compound: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound Mutations and Drosophila Longevity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structures reveal the H+/citrate symport mechanism of Drosophila this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

An In-depth Technical Guide to Mammalian Indy Gene Homologues (SLC13A5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian homologue of the Drosophila "I'm not dead yet" (Indy) gene is the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter. This protein is a critical player in cellular metabolism, primarily by transporting citrate from the extracellular space into the cytoplasm. Dysregulation of SLC13A5 is implicated in a range of pathologies, from metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes to severe neurological conditions like early infantile epileptic encephalopathy. This central role in both metabolic and neurological homeostasis has positioned SLC13A5 as a promising therapeutic target. This technical guide provides a comprehensive overview of the current understanding of mammalian this compound gene homologues, focusing on quantitative data, detailed experimental methodologies, and the complex signaling networks that govern its expression and activity.

Function and Physiological Role of SLC13A5

SLC13A5, also known as NaCT, is a plasma membrane transporter that cotransports three sodium ions with one citrate molecule into the cell, a process driven by the sodium gradient. This function is crucial for providing cytosolic citrate, a key metabolic intermediate. Cytosolic citrate serves as a precursor for the synthesis of fatty acids and cholesterol, and it also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.

In mammals, SLC13A5 is predominantly expressed in the liver, with lower levels detected in the brain and testis[1]. This tissue-specific expression pattern underscores its significant role in hepatic metabolism. Increased expression and activity of SLC13A5 in the liver are associated with elevated glucose production and increased synthesis of fatty acids and cholesterol, contributing to insulin resistance, obesity, and metabolic syndrome. Conversely, inhibition or genetic deletion of SLC13A5 in animal models has been shown to protect against diet-induced obesity and improve insulin sensitivity[1].

In the brain, SLC13A5 is expressed in neurons and is believed to mediate the uptake of citrate from the extracellular fluid, which is supplied by astrocytes. This neuronal citrate is important for the synthesis of neurotransmitters. Loss-of-function mutations in the SLC13A5 gene in humans lead to a severe form of early infantile epileptic encephalopathy, highlighting its critical role in neuronal function[2].

Quantitative Data on SLC13A5

Tissue Distribution

The expression of SLC13A5 mRNA varies across different mammalian tissues. In humans, the highest expression is observed in the liver.

| Tissue | Relative mRNA Expression (Human) |

| Liver | High |

| Testis | Low |

| Brain | Low |

| Spleen | Low |

| Bone Marrow | Low |

| Adrenal Gland | Low |

| Table 1: Relative mRNA expression levels of SLC13A5 in various human tissues. Data compiled from multiple sources indicating the predominant expression in the liver[1]. |

Citrate Transport Kinetics

The kinetic parameters of citrate transport by SLC13A5 have been characterized in both human and rodent models, revealing significant species-specific differences.

| Species | Km for Citrate (mM) | Vmax (nmol/30 min/mg protein) | Experimental System |

| Human | ~0.48 - 0.6 | ~11.2 | HEK293 cells |

| Mouse/Rat | ~0.02 | - | Oocytes/Hepatocytes |

| Table 2: Kinetic parameters for SLC13A5-mediated citrate transport. The Michaelis constant (Km) for human SLC13A5 is notably higher than that of its rodent counterparts, indicating a lower affinity for citrate[2][3]. |

Metabolic Phenotype of Slc13a5 Knockout Mice

Untargeted metabolomics of Slc13a5 knockout mice have revealed significant alterations in various metabolic pathways, particularly in the liver, brain, and serum.

| Tissue | Affected Metabolic Pathways | Key Observations |

| Liver | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | Proportional elevation of fatty acids. |

| Brain | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | General elevation of fatty acids compared to serum, but a decrease in long and very-long-chain fatty acids. |

| Serum | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | Relative paucity of fatty acids compared to the liver. |

| Table 3: Summary of metabolic perturbations in Slc13a5 knockout mice. These findings suggest a systemic dysregulation of lipid homeostasis and intercellular metabolite flux[1][4]. |

Experimental Protocols

Cell Culture and Transfection for SLC13A5 Expression

Objective: To express recombinant SLC13A5 in a mammalian cell line for functional studies.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SLC13A5 expression vector (e.g., pcDNA3.1-SLC13A5)

-

Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection Complex Preparation: a. For each well, dilute 2 µg of the SLC13A5 expression vector into 100 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions (e.g., a 1:3 to 1:4 ratio of DNA to reagent). c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the DNA-transfection reagent complex dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with subsequent assays.

Radiolabeled Citrate Uptake Assay

Objective: To measure the transport activity of SLC13A5.

Materials:

-

HEK293 cells expressing SLC13A5

-

Assay buffer (142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, 25 mM HEPES, pH 7.4)

-

Choline chloride buffer (for sodium-free control)

-

[¹⁴C]-Citric acid

-

Unlabeled citric acid

-

Scintillation cocktail

-

Scintillation counter

-

384-well Cytostar-T plates

Protocol:

-

Cell Preparation: Harvest transfected cells and resuspend them in the assay buffer to a concentration of 2 x 10⁶ viable cells/mL.

-

Assay Setup: Add 20 µL of the cell suspension to each well of a 384-well Cytostar-T plate.

-

Compound Incubation (for inhibition studies): Add 5 µL of 10x concentrated inhibitor or vehicle and incubate at 37°C for 30 minutes.

-

Initiation of Uptake: Add 25 µL of a solution containing [¹⁴C]-citric acid and unlabeled citric acid to achieve the desired final concentration (e.g., 150 µM).

-

Measurement: Immediately begin monitoring the uptake of radioactivity using a scintillation counter compatible with microplates.

-

Data Analysis: Determine the rate of citrate uptake and calculate kinetic parameters or IC₅₀ values for inhibitors.

Western Blotting for SLC13A5 Protein Detection

Objective: To detect the expression of SLC13A5 protein in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

RIPA lysis buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against SLC13A5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lysate Preparation: a. Lyse cells or homogenized tissue in ice-cold RIPA buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Luciferase Reporter Assay for Promoter Activity

Objective: To investigate the transcriptional regulation of the SLC13A5 gene by specific transcription factors or signaling pathways.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Luciferase reporter vector containing the SLC13A5 promoter upstream of the luciferase gene (pGL3-SLC13A5-Luc)

-

Expression vectors for transcription factors of interest (e.g., PXR, AhR)

-

Control vector (e.g., pRL-TK for dual-luciferase assay)

-

Transfection reagent

-

Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Protocol:

-

Transfection: Co-transfect the cells with the pGL3-SLC13A5-Luc reporter vector, the transcription factor expression vector(s), and the control vector.

-

Treatment: After 24 hours, treat the cells with agonists or antagonists of the signaling pathway being investigated.

-

Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence. b. Add the Renilla luciferase substrate (Stop & Glo® Reagent) and measure the luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the control condition.

Signaling Pathways Regulating SLC13A5

The expression of SLC13A5 is under the control of a complex network of signaling pathways that respond to both endogenous and exogenous stimuli.

Xenobiotic Receptor Signaling (PXR and AhR)

The pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR) are key transcriptional regulators of SLC13A5.

Caption: PXR and AhR signaling pathways leading to SLC13A5 transcription.

Upon activation by their respective ligands (e.g., rifampicin for PXR, benzo[a]pyrene for AhR), these receptors form heterodimers with the retinoid X receptor (RXR) or the AhR nuclear translocator (ARNT), respectively. These complexes then bind to specific response elements in the promoter region of the SLC13A5 gene, leading to increased transcription[1][5].

Hormonal Regulation (Glucagon and Insulin)

Glucagon and insulin, the primary hormones regulating blood glucose homeostasis, also modulate SLC13A5 expression.

Caption: Hormonal regulation of SLC13A5 expression by glucagon and insulin.

Glucagon, via its receptor and the subsequent activation of the cAMP/PKA pathway, leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to the cAMP response element (CRE) in the SLC13A5 promoter, upregulating its expression. In contrast, insulin signaling, through the PI3K/Akt pathway, can lead to the inhibition of CREB and thus downregulate SLC13A5 transcription[1][6][7][8][9][10].

Drug Development and Therapeutic Potential

The dual role of SLC13A5 in metabolic and neurological disorders makes it an attractive but complex drug target.

-

Metabolic Diseases: Inhibition of SLC13A5 is a promising strategy for the treatment of NAFLD, obesity, and type 2 diabetes. The development of small molecule inhibitors that selectively target the hepatic transporter without crossing the blood-brain barrier is a key area of research.

-

Neurological Disorders: For SLC13A5 deficiency-related epilepsy, the focus is on therapeutic strategies that can restore citrate transport in the brain. Gene therapy, using adeno-associated virus (AAV) vectors to deliver a functional copy of the SLC13A5 gene, is being actively investigated and has shown promise in preclinical models[11].

Conclusion

The mammalian this compound gene homologue, SLC13A5, is a multifaceted protein with a profound impact on cellular metabolism and neurological function. Its role as a citrate transporter places it at a critical crossroads of metabolic pathways, and its dysregulation is clearly linked to significant human diseases. The ongoing research into the quantitative aspects of its function, the elucidation of its regulatory networks, and the development of targeted therapeutics holds great promise for addressing the pathologies associated with this important solute carrier. This technical guide provides a foundational resource for researchers and drug developers working to unravel the complexities of SLC13A5 and harness its therapeutic potential.

References

- 1. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver-Brain Axis for Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt signaling axis and type 2 diabetes mellitus (T2DM): From mechanistic insights into possible therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

The Caloric Restriction Mimetic: A Technical Guide to the Indy Gene Link

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extension of a healthy lifespan remains a cornerstone of biomedical research. Among the most robust interventions to achieve this in model organisms is caloric restriction (CR). However, the practical application of CR in humans is fraught with challenges, driving the search for "CR mimetics"—compounds that recapitulate the biochemical and physiological benefits of a reduced-calorie diet. The Indy (I'm Not Dead Yet) gene, and its mammalian homolog mthis compound (coded by the SLC13A5 gene), have emerged as a highly promising target in this endeavor. This technical guide provides an in-depth examination of the molecular mechanisms connecting this compound to the CR pathway, presenting key experimental data, detailed protocols for foundational assays, and visualizations of the underlying signaling networks. Reduction of this compound function, which encodes a plasma membrane transporter for Krebs cycle intermediates like citrate, induces a state that remarkably mimics CR, leading to extended lifespan in invertebrates and protection against metabolic disease in mammals. This document serves as a comprehensive resource for researchers aiming to understand and therapeutically target this pathway.

The this compound Gene: From Discovery to a Conserved Metabolic Regulator

The this compound gene was first identified in Drosophila melanogaster through studies of longevity, where mutations in this single gene were found to nearly double the average adult lifespan without compromising vitality[1]. This striking phenotype immediately drew parallels to the effects of caloric restriction.

Functionally, the this compound protein is a sodium-dicarboxylate cotransporter, responsible for transporting Krebs cycle intermediates, primarily citrate, from the extracellular space into the cytoplasm[2][3]. It is most prominently expressed in tissues central to metabolism, such as the fat body, midgut, and oenocytes in flies—analogous to the mammalian liver[1][4].

The link to CR is direct and bidirectional: not only does a reduction in this compound expression mimic CR, but CR itself has been shown to downregulate the expression of this compound mRNA[4][5]. This suggests that this compound is a natural, evolutionarily conserved mediator of the metabolic response to nutrient availability.

Quantitative Effects of this compound Gene Mutation on Drosophila Lifespan

The effect of reducing this compound gene function on lifespan is significant and has been quantified across various genetic backgrounds and dietary conditions. Heterozygous mutations, which reduce but do not eliminate gene function, typically confer the greatest longevity benefits.

| Genotype / Condition | Genetic Background | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |

| Indy206/+ (heterozygote) | yw | ~29% (on normal/high calorie diet) | Not Reported | Wang et al., 2009[6] |

| Indy206/+ (heterozygote) | Hk | 52% (males), 57% (females) | Not Reported | Rogina & Helfand, 2013[2] |

| Indy206/+ (heterozygote) | Luckinbill (long-lived) | ~7-12% (further extension) | Not Reported | Rogina & Helfand, 2013[2] |

| Indy302/+ (heterozygote) | Wild Type | ~90% | ~45% | Rogina et al., 2000[1] |

| Indy206/ Indy206 (homozygote) | yw | No significant extension vs. CR | Not Reported | Wang et al., 2009[6] |

The Mammalian Homolog: mthis compound (SLC13A5) and Metabolic Disease

The mammalian homolog of this compound, known as mthis compound (encoded by the SLC13A5 gene), is also a sodium-coupled citrate transporter. Its expression is highest in the liver and brain, positioning it as a key player in mammalian energy homeostasis[7].

Studies using knockout mouse models (mthis compound-/- or Slc13a5-/-) have demonstrated that, while not extending lifespan as dramatically as in flies, reducing mthis compound function provides profound protection against the metabolic consequences of a high-fat diet and aging. These mice are resistant to diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance[8].

Quantitative Metabolic Phenotypes of Slc13a5 Knockout Mice

The metabolic benefits of Slc13a5 deletion are most apparent under the challenge of a high-fat diet (HFD). The following table summarizes key findings from studies on these knockout mice.

| Parameter | Diet | Wild-Type (WT) | Slc13a5-/- (KO) | % Change (KO vs. WT) | Reference |

| Body Weight Gain | High-Fat (16 wks) | ~25g | ~15g | ~40% Reduction | Birkenfeld et al., 2011[8] |

| Fat Mass | High-Fat (16 wks) | ~18g | ~8g | ~55% Reduction | Birkenfeld et al., 2011[8] |

| Liver Triglycerides | High-Fat | Elevated | Significantly Lower | Protection from Steatosis | Birkenfeld et al., 2011[8] |

| Fasting Glucose | High-Fat | ~150 mg/dL | ~110 mg/dL | ~27% Reduction | Birkenfeld et al., 2011[8] |

| Fasting Insulin | High-Fat | Elevated | Near Normal | Protection from Hyperinsulinemia | Birkenfeld et al., 2011[8] |

Core Signaling Mechanisms and Pathways

Reducing this compound/mthis compound function initiates a cascade of metabolic reprogramming that mimics a low-energy state. The central hypothesis is that by limiting the transport of cytosolic citrate, a key substrate for fatty acid synthesis and a modulator of glycolysis, the cell perceives a state of energy deficit. This perception triggers conserved nutrient-sensing pathways.

The Citrate-AMPK Signaling Axis

A primary mechanism by which reduced this compound/mthis compound function exerts its effects is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. A lower influx of citrate is thought to lead to a higher AMP/ATP ratio, which is a canonical activator of AMPK via the upstream kinase LKB1.

Interaction with Insulin/IGF-1 Signaling (IIS)

Reduced this compound function also leads to decreased insulin/IGF-1 signaling (IIS), a key pathway in aging and metabolism. In Drosophila, this compound mutant flies on a high-calorie diet exhibit reduced expression of Drosophila insulin-like peptides (Dilps), mirroring the state of control flies under CR[6]. This suggests that this compound acts upstream or parallel to the canonical IIS pathway to modulate its activity in response to nutrient influx.

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for studying the this compound-CR link. Below are detailed protocols for essential assays.

Protocol: Drosophila Lifespan Analysis

This protocol is foundational for assessing the impact of genetic or dietary interventions on aging in flies.

1. Fly Rearing and Egg Collection:

-

Rear parental stocks on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.

-

To obtain age-synchronized cohorts, allow ~200-300 parental flies to lay eggs for 24 hours on grape juice-agar plates supplemented with yeast paste.

-

Collect the eggs and transfer a controlled density (e.g., ~100 eggs) into vials containing standard food to ensure uniform larval development.

2. Cohort Setup:

-

Within 24 hours of eclosion, collect newly emerged adult flies.

-

Anesthetize flies briefly with CO₂.

-

Separate males and virgin females. For studies on mated females, allow them to mate for 48 hours before separating them from males.

-

House 20-25 flies of the same sex per vial. A minimum of 8-10 replicate vials per condition (200-250 flies total) is recommended.

3. Lifespan Monitoring:

-

Maintain vials at 25°C and 60% humidity.

-

Transfer flies to fresh food vials every 2-3 days without anesthesia. This prevents flies from getting stuck in old food and minimizes stress.

-

At each transfer, record the number of dead flies in each vial.

-

Continue until the last fly has died.

-

Censor any accidental deaths (e.g., flies stuck in food or escaped) from the final analysis.

4. Data Analysis:

-

Generate survival curves using the Kaplan-Meier method.

-

Compare survival distributions between groups using the log-rank test to determine statistical significance.

Protocol: Caloric Restriction in Drosophila

This protocol details how to implement a CR diet for flies.

1. Food Preparation:

-

Prepare a standard "Normal" diet (e.g., 1.0N) containing 10% yeast and 10% sucrose in an agar base.

-

Prepare a "Caloric Restriction" diet (e.g., 0.5N) by reducing the yeast and sucrose content, for example, to 5% each, keeping the agar concentration constant.

-

Prepare a "High Calorie" diet (e.g., 1.5N) with 15% yeast and 15% sucrose for comparative studies.

-

Ensure all food is prepared in a single batch to minimize variability.

2. Experimental Setup:

-

Collect age-synchronized, mated female flies as described in Protocol 4.1.

-

At 3-5 days of age, divide the flies into the different dietary cohorts (e.g., Normal vs. CR).

-

House flies at a density of 20-25 per vial.

3. Maintenance and Data Collection:

-

Transfer flies to fresh food of their respective dietary type every 2 days.

-

Record deaths at each transfer.

-

Continue the experiment and analyze the data as described in the lifespan protocol (4.1).

Protocol: In Vitro Citrate Uptake Assay (Mammalian Cells)

This assay is crucial for screening potential pharmacological inhibitors of mthis compound (SLC13A5).

1. Cell Culture and Transfection:

-

Culture HEK293 (Human Embryonic Kidney) cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfect cells with a plasmid expressing human SLC13A5 or an empty vector control using a standard lipid-based transfection reagent.

-

Allow 24-48 hours for protein expression.

2. Uptake Assay:

-

Plate the transfected cells into 24-well plates.

-

On the day of the assay, wash the cells twice with a sodium-based uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with HEPES).

-

To initiate the uptake, add the uptake buffer containing a known concentration of [¹⁴C]-labeled citrate. A typical concentration is 50-100 µM.

-

For inhibitor screening, pre-incubate the cells with the test compound for 10-15 minutes before adding the radiolabeled citrate plus the compound.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

3. Termination and Measurement:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free choline-based buffer to remove extracellular label.

-

Lyse the cells in a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a BCA assay from a parallel plate.

Therapeutic Potential and Future Directions

The conserved role of the this compound/mthis compound pathway in metabolism and aging makes it a compelling target for therapeutic intervention. Pharmacological inhibition of mthis compound (SLC13A5) is being actively explored as a treatment for metabolic disorders.

Target Indications:

-

Non-alcoholic Fatty Liver Disease (NAFLD): By reducing the import of citrate into hepatocytes, mthis compound inhibitors can decrease the substrate available for de novo lipogenesis, directly addressing the hepatic fat accumulation that characterizes NAFLD.

-

Type 2 Diabetes and Insulin Resistance: The activation of hepatic AMPK and improved insulin sensitivity observed in Slc13a5 knockout mice suggest that inhibitors could be effective in managing hyperglycemia and improving glucose homeostasis.

-

Obesity: By increasing energy expenditure and reducing fat storage, mthis compound inhibitors could serve as a novel class of weight-management therapeutics.

Challenges and Considerations:

-

Tissue Specificity: While hepatic inhibition of mthis compound is beneficial, the role of mthis compound in the brain is more complex. Loss-of-function mutations in humans are associated with severe neurological conditions, including epilepsy. Therefore, peripherally-restricted inhibitors that do not cross the blood-brain barrier are essential for a safe therapeutic profile.

-

Long-term Effects: As a CR mimetic, the long-term consequences of chronic mthis compound inhibition in humans are unknown and will require careful investigation in clinical trials.

The continued study of the this compound gene and its link to caloric restriction provides a powerful framework for understanding the fundamental mechanisms of aging and metabolism. The development of targeted mthis compound inhibitors represents a promising strategy to translate these basic science discoveries into novel therapies for a range of age-related metabolic diseases.

References

- 1. Extended life-span conferred by cotransporter gene mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound Mutations and Drosophila Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-lived this compound and calorie restriction interact to extend life span - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-lived this compound and calorie restriction interact to extend life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deletion of the mammalian this compound homolog mimics aspects of dietary restriction and protects against adiposity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The INDY Gene: A Conserved Regulator of Lifespan and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolism and longevity. Reduction in this compound gene activity leads to a significant extension of lifespan in various model organisms, a phenomenon primarily attributed to its role as a plasma membrane transporter of Krebs cycle intermediates, with a high affinity for citrate.[1][2][3][4] This alteration in citrate transport mimics a state of caloric restriction (CR), influencing a cascade of metabolic pathways, including insulin/IGF-1 signaling, mitochondrial biogenesis, and lipid metabolism.[1][5][6] The mammalian homolog of this compound, SLC13A5, exhibits a conserved function, making it an attractive therapeutic target for age-related metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3][7] This guide provides a comprehensive technical overview of the this compound gene's impact on lifespan extension, detailing the molecular mechanisms, experimental methodologies, and quantitative data from key studies. It is intended to serve as a resource for researchers and professionals in the fields of aging, metabolism, and drug development.

Introduction

The quest to understand and modulate the aging process has identified several key genetic pathways. Among these, the this compound gene stands out for its profound and conserved effects on longevity.[3][4] Named after a line from the movie "Monty Python and the Holy Grail," mutations in this gene have been shown to as much as double the lifespan of fruit flies.[8] The this compound protein is a transmembrane transporter responsible for the uptake of citrate and other dicarboxylates from the hemolymph into cells, particularly in tissues central to metabolism like the fat body, midgut, and oenocytes (the fly equivalent of the liver and adipose tissue).[1][9][10]

Reduction of this compound function leads to lower intracellular citrate levels, which in turn triggers a metabolic reprogramming that mirrors the well-documented effects of caloric restriction.[1][11][12] This includes decreased insulin-like signaling, enhanced mitochondrial biogenesis, reduced fat storage, and increased spontaneous physical activity.[2][3][5] The conservation of the this compound homolog, SLC13A5 (also known as mthis compound in mammals), and its similar role in metabolic regulation in mice and humans underscores its potential as a therapeutic target.[2][7][13] This guide will delve into the technical details of the this compound gene's function, the experimental evidence supporting its role in lifespan extension, and the methodologies used to study its effects.

Molecular Mechanism of this compound-Mediated Lifespan Extension

The primary mechanism by which reduced this compound expression extends lifespan is by inducing a state that phenocopies caloric restriction.[1][6][14] This is achieved through the modulation of several interconnected signaling pathways.

Citrate Transport and Metabolic Reprogramming

This compound is a plasma membrane transporter that facilitates the movement of Krebs cycle intermediates, particularly citrate, into the cell.[1][15] Intracellular citrate is a key metabolic sensor. When abundant, it signals a state of energy surplus, promoting anabolic processes like fatty acid synthesis and gluconeogenesis, while inhibiting catabolic processes like glycolysis.

By reducing the uptake of citrate, lower this compound activity signals a state of low energy, leading to:

-

Decreased de novo lipogenesis: Reduced cytoplasmic citrate limits the substrate for ATP-citrate lyase, a key enzyme in fatty acid synthesis.[11]

-

Increased fatty acid oxidation: Lower energy status activates pathways that promote the breakdown of fatty acids for energy.[11]

-

Altered glucose metabolism: Reduced this compound function can lead to improved insulin sensitivity and glucose tolerance.[1][9]

Interaction with Key Signaling Pathways

The metabolic shift induced by reduced this compound expression impacts several major signaling pathways that regulate aging and metabolism.

Reduced this compound expression has been shown to decrease the levels of Drosophila insulin-like peptides (dILPs).[1][9] The IIS pathway is a highly conserved regulator of growth, metabolism, and lifespan. Downregulation of this pathway is a well-established mechanism for extending longevity in numerous species. The reduction in dILPs in this compound mutants contributes to the observed lifespan extension.[9]

A decrease in intracellular energy, as perceived by the cell due to reduced citrate uptake, leads to an increase in the AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes that consume ATP, like protein and fatty acid synthesis. AMPK activation is also linked to increased mitochondrial biogenesis.[9]

Studies in Drosophila have shown that the lifespan extension effect of reduced this compound is dependent on the presence of dPGC-1 (the fly homolog of PGC-1α), a key regulator of mitochondrial biogenesis.[1][9] Reduced this compound expression leads to increased dPGC-1 levels, promoting the formation of new mitochondria. This can lead to improved cellular respiration and a reduction in the production of reactive oxygen species (ROS), a major contributor to age-related cellular damage.[1][9]

Quantitative Data on Lifespan and Metabolic Parameters

The following tables summarize the quantitative data from key studies on the effects of reduced this compound gene expression.

Table 1: Lifespan Extension in Drosophila melanogaster

| This compound Allele/Genotype | Sex | Diet | Mean Lifespan Extension (%) | Max Lifespan Extension (%) | Reference |

| Indy206/+ | Male | Standard | 80-100 | ~50 | [2] |

| Indy302/+ | Male | Standard | 80-100 | ~50 | [2] |

| Indy159/+ | Male | Standard | 80-100 | ~50 | [2] |

| Indy206/+ | Female | Standard | 80-100 | ~50 | [2] |

| Indy302/+ | Female | Standard | 80-100 | ~50 | [2] |

| Indy159/+ | Female | Standard | 80-100 | ~50 | [2] |

| Indy206/Indy206 | Male | Standard | ~20 | Not Reported | [1][2] |

| yw;Indy206/+ | Male | Standard | 34.4 | Not Reported | [16] |

| yw;Indy302/+ | Male | Standard | 14.0 | Not Reported | [16] |

| yw;Indy206/+ | Female | Standard | 29.4 | Not Reported | [16] |

| yw;Indy302/+ | Female | Standard | 10.7 | Not Reported | [16] |

| Indy206/+ | Male | High Calorie | Greatly Extended | Not Reported | [2] |

| Indy206/Indy206 | Male | High Calorie | Extended | Not Reported | [2] |

| Indy206/Indy206 | Male | Low Calorie | Reduced | Not Reported | [2] |

Table 2: Metabolic and Physiological Changes in Drosophila melanogaster

| Parameter | Genotype | Condition | Change | Reference |

| Triglyceride Levels | This compound heterozygotes | High Calorie Diet | 15% Decrease | [5] |

| Starvation Resistance | This compound heterozygotes | High Calorie Diet | Sensitive (similar to controls on low calorie diet) | [5] |

| Spontaneous Physical Activity | This compound heterozygotes | High Calorie Diet | Increased (similar to controls on low calorie diet) | [5] |

| Fecundity | Indy206/+ and Indy302/+ | Low Calorie Diet | Lower than controls on CR diet | [2] |

| This compound mRNA expression | Wild-type | Calorie Restriction | 20% or greater decrease | [5] |

Table 3: Metabolic Changes in mthis compound (SLC13A5) Knockout Mice

| Parameter | Genotype | Diet | Change | Reference |

| Body Weight | mthis compound knockout | High Fat Diet | Protected from diet-induced obesity | [1][7] |

| Insulin Sensitivity | mthis compound knockout | High Fat Diet | Increased | [1][9] |

| Adiposity | mthis compound knockout | High Fat Diet | Protected from adiposity | [1][9] |

| Hepatic Triglyceride Content | mthis compound knockout | High Fat Diet | Reduced | [7] |

| Glucose Tolerance | mthis compound knockout | Standard | Improved | [7] |

| Mitochondrial Biogenesis | mthis compound knockout | Standard | Increased in liver | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound gene.

Drosophila melanogaster Experiments

-

Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C on a 12:12 hour light:dark cycle. For lifespan studies, flies are collected within 24 hours of eclosion and separated by sex under light CO2 anesthesia.

-

Experimental Groups: Typically, 20-30 flies are housed per vial. Multiple replicate vials are set up for each genotype and condition.

-

Data Collection: Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded at each transfer. The experiment continues until all flies have died.

-

Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

This compound mutant alleles can be generated using various techniques, including:

-

P-element Excision: Imprecise excision of a P-element transposon inserted in or near the this compound gene can create deletions that disrupt gene function.

-

CRISPR/Cas9: Targeted gene editing using CRISPR/Cas9 can be used to introduce specific mutations, deletions, or insertions into the this compound locus.

-

Respirometry: The metabolic rate of flies can be measured by quantifying CO2 production or O2 consumption.

-

Apparatus: A simple respirometer can be constructed using sealed vials containing the flies and a CO2-absorbing substance (e.g., soda lime). The change in gas volume due to O2 consumption is measured by the displacement of a dye in a calibrated capillary tube.

-

Procedure: A known number of flies are placed in the respirometry chamber and allowed to acclimate. The system is then sealed, and the displacement of the dye is recorded over a set period.

-

Calculation: The metabolic rate is calculated based on the volume of O2 consumed per fly per unit of time.

-

Sample Preparation: A specific number of flies are homogenized in a suitable buffer (e.g., PBS with a detergent like Triton X-100).

-

Triglyceride Assay: Triglyceride levels are measured using a colorimetric assay kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of reactions that produce a colored product, which is quantified spectrophotometrically.

-

Normalization: Triglyceride levels are typically normalized to the total protein content of the homogenate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

Murine (Mouse) Experiments

-

Targeting Vector Construction: A targeting vector is designed to disrupt the Slc13a5 gene. This often involves replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance).

-

Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeric and Knockout Mice: Chimeric offspring are identified and bred to produce heterozygous and homozygous knockout mice. Genotyping is performed using PCR or Southern blotting.[15][17][18]

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal (IP) injection.

-

Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) of the glucose excursion is calculated to assess glucose tolerance.

-

Fasting: Mice are fasted for a shorter period (typically 4-6 hours) with free access to water.

-

Baseline Glucose Measurement: A baseline blood glucose level is measured.

-

Insulin Administration: A bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.[2][5][11]

-

Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[5][11]

-